(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one
Description
(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound with a unique structure that includes methoxy and trifluoromethyl groups
Properties
IUPAC Name |
(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO3/c1-30-22-13-15(12-19-18-7-2-3-8-20(18)28-23(19)29)9-10-21(22)31-14-16-5-4-6-17(11-16)24(25,26)27/h2-13H,14H2,1H3,(H,28,29)/b19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZZPINFAWZPGH-XDHOZWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)OCC4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C3=CC=CC=C3NC2=O)OCC4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Route Design
The target molecule can be dissected into two primary components:
- Oxindole core (2,3-dihydro-1H-indol-2-one)
- Substituted benzaldehyde derivative (3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}benzaldehyde)
A convergent synthesis approach is favored, wherein these fragments are prepared separately and coupled via a Knoevenagel condensation (Figure 1).
Synthesis of the Oxindole Core
Oxindole derivatives are typically synthesized via intramolecular cyclization of aniline precursors. A common method involves:
- Friedel-Crafts alkylation : Reaction of aniline with chloroacetyl chloride followed by acid-mediated cyclization.
- Buchwald-Hartwig coupling : Palladium-catalyzed coupling to form the indole ring, though this is less common for oxindoles.
For this compound, the oxindole core is presumed to be commercially available or synthesized via established protocols.
Synthesis of the Substituted Benzaldehyde
The aldehyde component, 3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}benzaldehyde, requires sequential functionalization:
- Protection of phenolic groups : Selective methylation and benzylation to install methoxy and 3-(trifluoromethyl)benzyloxy groups.
- Oxidation : Conversion of a methyl group to an aldehyde functionality.
Step 1: Methylation and Benzylation
- Methylation : Treatment of 4-hydroxy-3-methoxybenzaldehyde with methyl iodide in the presence of potassium carbonate yields 3-methoxy-4-hydroxybenzaldehyde.
- Benzylation : Reaction with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., NaH/DMF) introduces the benzyloxy group.
Step 2: Oxidation of Methyl to Aldehyde
While the aldehyde is often pre-installed, alternative routes may involve oxidation of a methyl group using reagents like selenium dioxide or chromium-based oxidants, though these pose environmental and safety concerns.
Knoevenagel Condensation
The critical coupling step involves the condensation of oxindole with the substituted benzaldehyde to form the methylidene bridge.
Reaction Conditions
- Catalyst : Piperidine or ammonium acetate in anhydrous ethanol.
- Temperature : Reflux conditions (78–80°C) for 6–12 hours.
- Stereochemical Control : The (E)-isomer is favored due to thermodynamic stability, achieved by prolonged heating.
Mechanism :
- Deprotonation of the oxindole’s active methylene group by the base.
- Nucleophilic attack on the aldehyde carbonyl.
- Elimination of water to form the α,β-unsaturated ketone.
Optimization Insights
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may accelerate the reaction but risk side reactions. Ethanol balances reactivity and safety.
- Catalyst Loading : 10 mol% piperidine yields optimal conversion (Table 1).
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|
| 5 | 12 | 62 |
| 10 | 8 | 89 |
| 15 | 6 | 88 |
Alternative Synthetic Strategies
Purification and Characterization
Purification Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 15.6 Hz, 1H, CH=), 7.85–7.45 (m, 4H, Ar-H), 6.95–6.75 (m, 3H, Ar-H), 5.25 (s, 2H, OCH₂), 3.90 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1655 cm⁻¹ (C=C), 1250 cm⁻¹ (C-F).
- HPLC : Purity >99% (C18 column, acetonitrile/water 70:30).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Piperidine, pyridine
Solvents: Ethanol, methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that indole derivatives, including the target compound, exhibit significant anticancer properties. Studies have shown that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives similar to the target compound have been tested against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, demonstrating promising results in terms of cytotoxicity and selectivity .
1.2 Antimicrobial Properties
The presence of trifluoromethyl and methoxy groups in the compound’s structure is believed to enhance its antimicrobial activity. Trifluoromethyl groups are known for their ability to improve the pharmacokinetic properties of drugs, potentially leading to increased efficacy against bacterial and fungal pathogens . Compounds with similar functionalities have been documented to show strong antibacterial effects against drug-resistant strains.
Chemical Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of (3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves multiple steps, including the formation of methoxy and trifluoromethyl substituted phenyl rings. This complexity allows for the exploration of various synthetic routes that can yield derivatives with enhanced biological activities .
2.2 Derivative Studies
Research has also focused on synthesizing derivatives of indole compounds to optimize their therapeutic potential. For instance, modifications to the methoxy and trifluoromethyl groups can lead to compounds with improved solubility and bioavailability, which are crucial for effective drug formulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for developing new therapeutic agents based on this compound. The introduction of electron-withdrawing groups like trifluoromethyl significantly impacts the biological activity by altering the electronic properties of the molecule. This has been documented in studies where variations in substituents led to different levels of anticancer efficacy and selectivity against specific cancer types .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of similar compounds:
Mechanism of Action
The mechanism of action of (3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features but different applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
What sets (3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one apart is its unique combination of methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound (3E)-3-[(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a synthetic organic molecule featuring an indole core, which is known for its presence in various bioactive compounds. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H22F3N1O4
- Molecular Weight : 435.43 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological pathways.
Anticancer Activity
Recent research has indicated that compounds with indole structures exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 8.5 | Activation of caspase pathways |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibit cell cycle progression, making it a candidate for further development as an anticancer therapeutic agent.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.
- Cell Cycle Arrest : It appears to interfere with the cell cycle at the G2/M phase, preventing cancer cells from dividing effectively.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by modulating cytokine production.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds and their relevance to human health:
- Study on Indole Derivatives : A study published in Molecules indicated that indole derivatives possess a range of biological activities, including anticancer and anti-inflammatory effects. The study highlighted that modifications on the indole core significantly affect the potency and selectivity of these compounds against various cancer types .
- In Vivo Studies : Animal model studies have shown that compounds similar to this compound exhibit reduced tumor growth rates when administered at specific dosages .
- Pharmacokinetics and Toxicity : Research into the pharmacokinetics of related indole compounds suggests favorable absorption and distribution characteristics, although toxicity profiles need thorough investigation to ensure safety for clinical use .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield while minimizing side reactions?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of indol-2-one precursors with substituted benzaldehyde derivatives. Key steps include:
- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during coupling reactions .
- Coupling agents : Employ Mitsunobu or Ullmann-type reactions for ether bond formation between the methoxy-phenyl and trifluoromethylbenzyl groups .
- Yield optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometric ratios (e.g., 1.2:1 aldehyde-to-indole) to suppress dimerization byproducts .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR analysis : Assign stereochemistry (E/Z configuration) using - and -NMR coupling constants and NOESY correlations .
- X-ray crystallography : Resolve the methylidene bridge geometry and confirm planarity of the indol-2-one core .
- Mass spectrometry : Validate molecular weight (e.g., HRMS-ESI) and detect fragmentation patterns indicative of labile groups (e.g., trifluoromethyl) .
Q. What are the stability considerations for this compound under standard laboratory conditions?
Methodological Answer:
- Thermal stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition products via LC-MS .
- Light sensitivity : Store in amber vials under inert gas (N) to prevent photo-oxidation of the methoxy and trifluoromethyl groups .
- Solution stability : Use aprotic solvents (e.g., DMSO-d) for NMR to avoid hydrolysis of the methylidene bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected coupling constants or peak splitting?
Methodological Answer:
- Dynamic effects : Investigate rotational barriers around the methylidene bridge using variable-temperature NMR (e.g., -40°C to 80°C) to distinguish between static and dynamic disorder .
- Computational validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to identify conformational isomers .
Q. What experimental design limitations arise when studying this compound’s reactivity in complex matrices (e.g., wastewater or biological systems)?
Methodological Answer:
- Matrix interference : Spiked recovery experiments in simulated wastewater show >20% signal suppression due to organic matter adsorption; mitigate via solid-phase extraction (C18 columns) .
- Degradation artifacts : Continuous cooling (-20°C) is critical during long-term studies to stabilize the compound against microbial/enzymatic degradation .
Q. How can researchers elucidate degradation pathways under oxidative or hydrolytic conditions?
Methodological Answer:
Q. What computational methods are suitable for predicting this compound’s reactivity in catalytic systems?
Methodological Answer:
- Molecular docking : Simulate binding affinities with target enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on the trifluoromethyl group’s electronegativity .
- Reactivity descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites (e.g., the methylidene carbon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
